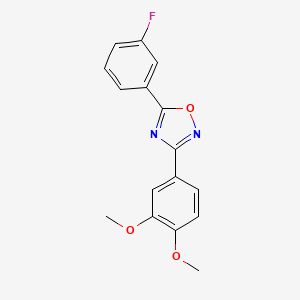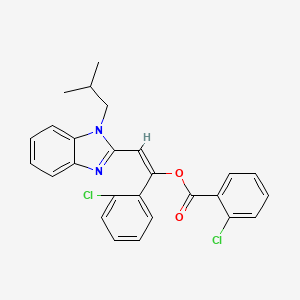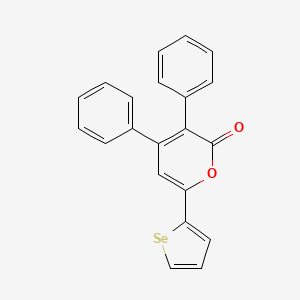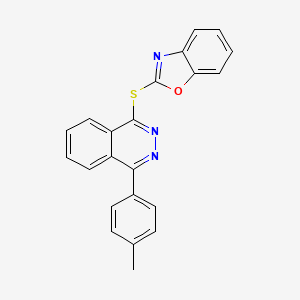![molecular formula C16H16N2O5S B5413090 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5413090.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a chemical compound that is used in scientific research as a selective antagonist of AMPA and kainate receptors. It is a synthetic compound that was first synthesized in 1986 by John A. Kemp and his colleagues. DNQX has been used extensively in research to study the mechanisms of excitatory neurotransmission in the central nervous system.
作用机制
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for these receptors. By blocking the activation of these receptors, this compound inhibits excitatory neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to be involved in learning and memory. This compound has also been shown to block the induction of long-term depression (LTD), which is a process that is thought to be involved in the weakening of synaptic connections.
实验室实验的优点和局限性
One of the main advantages of using 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is that it is not selective for all subtypes of AMPA and kainate receptors. This can make it difficult to study the specific effects of blocking individual receptor subtypes.
未来方向
There are several future directions for research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the role of AMPA and kainate receptors in the development and progression of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective antagonists for individual subtypes of AMPA and kainate receptors. This could allow for more precise manipulation of these receptors in lab experiments and potentially lead to the development of new therapeutic agents for neurological disorders.
合成方法
The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 3,4-dimethoxybenzene-1-sulfonyl chloride with 3,4-dihydroquinoxalin-2-one in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学研究应用
4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a selective antagonist of AMPA and kainate receptors, which are involved in the regulation of synaptic transmission and plasticity. This compound has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-8-7-11(9-15(14)23-2)24(20,21)18-10-16(19)17-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJXEIMGKMAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5413032.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5413040.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)

![2-cyclobutyl-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5413057.png)
![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)

![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)

![3-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5413102.png)